molecular formula C11H7F3N2O B1488683 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol CAS No. 1271477-66-7

4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol

Cat. No. B1488683
CAS RN: 1271477-66-7
M. Wt: 240.18 g/mol
InChI Key: VQTNMQAROJFDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol (DFMPP) is a compound with a broad range of applications in the field of scientific research. It is a heterocyclic organic compound with a five-membered ring structure, consisting of two nitrogen atoms, two carbon atoms and one oxygen atom. It is a fluorinated derivative of pyrimidin-2-ol, which is an important class of heterocyclic compounds. DFMPP has been widely studied in the field of biochemistry and physiology due to its potential applications in the development of new drugs and other biotechnological applications.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory activities. These compounds were found to have improved biological activities, with specific derivatives exhibiting potent effects. This suggests their potential application in the development of new analgesic and anti-inflammatory agents (Muralidharan, Raja, & Deepti, 2019).

Chemical Synthesis and Characterization

Research has been conducted on the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones. These compounds have been used to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters, indicating a broad application in chemical synthesis and pharmaceutical development (Sukach et al., 2015).

properties

IUPAC Name

6-(difluoromethyl)-4-(4-fluorophenyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTNMQAROJFDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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